阿法替尼马来酸盐

概述

描述

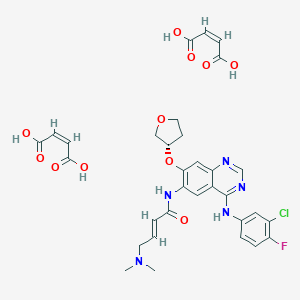

Afatinib dimaleate is a medication used primarily for the treatment of non-small cell lung carcinoma (NSCLC). It belongs to the tyrosine kinase inhibitor family of medications and is taken orally. Afatinib dimaleate is particularly effective in treating cases of NSCLC that harbor mutations in the epidermal growth factor receptor (EGFR) gene .

科学研究应用

Afatinib dimaleate has a wide range of scientific research applications:

Chemistry: It is used in the study of tyrosine kinase inhibitors and their effects on cancer cells.

Biology: Research on its effects on cellular signaling pathways and its role in inhibiting tumor growth.

Medicine: Primarily used in the treatment of non-small cell lung carcinoma, and there is emerging evidence supporting its use in other cancers such as breast cancer

Industry: Its production process is studied for optimization and scalability

作用机制

Afatinib dimaleate works by irreversibly inhibiting the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). This inhibition prevents tyrosine kinase autophosphorylation, which is essential for cancer cell proliferation and survival .

安全和危害

生化分析

Biochemical Properties

Afatinib dimaleate covalently binds to the kinase domains of EGFR, human EGFRs (HER) 2, and HER4 . This results in irreversible inhibition of tyrosine kinase autophosphorylation . The nature of these interactions is covalent, leading to a permanent inhibition of the enzyme activity.

Cellular Effects

Afatinib dimaleate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking signalling from all homo- and heterodimers formed by the ErbB family members EGFR, HER2, and HER4 . This results in the downregulation of signaling pathways .

Molecular Mechanism

Afatinib dimaleate exerts its effects at the molecular level through a variety of mechanisms. It covalently binds to and irreversibly inhibits the tyrosine kinase autophosphorylation of EGFR, HER2, and HER4 . This leads to the downregulation of ErbB signaling .

Temporal Effects in Laboratory Settings

Afatinib dimaleate has time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . The effective elimination half-life is approximately 37 h .

准备方法

Synthetic Routes and Reaction Conditions

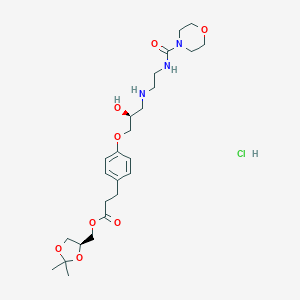

The preparation of afatinib dimaleate involves several key steps:

Substitution Reaction: 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one reacts with (S)-3-hydroxytetrahydrofuran.

Reduction: The intermediate product undergoes reduction.

Amidation: The reduced product is then amidated.

Condensation: The amidated product undergoes condensation.

Salt Formation: Finally, the product is converted into afatinib dimaleate through salt formation

Industrial Production Methods

The industrial production of afatinib dimaleate is optimized to ensure high yield and quality. The process involves a controlled, efficient, and robust three-stage manufacturing process, which includes nitro-reduction, amidation, and salification. This method is scalable and suitable for large-scale production .

化学反应分析

Afatinib dimaleate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions are part of its synthetic process.

Substitution: Substitution reactions are involved in its initial synthesis

Common reagents used in these reactions include reducing agents, amidating agents, and condensing agents. The major products formed from these reactions are intermediates that eventually lead to the formation of afatinib dimaleate .

相似化合物的比较

Afatinib dimaleate is compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib. Unlike first-generation inhibitors like erlotinib and gefitinib, afatinib dimaleate is effective against a broader range of EGFR mutations. it is not effective against the T790M mutation, which requires third-generation inhibitors like osimertinib .

Similar Compounds

Erlotinib: A first-generation tyrosine kinase inhibitor.

Gefitinib: Another first-generation tyrosine kinase inhibitor.

Osimertinib: A third-generation tyrosine kinase inhibitor effective against the T790M mutation

属性

| { "Design of the Synthesis Pathway": "The synthesis of Afatinib dimaleate can be achieved by a multistep process involving several chemical reactions.", "Starting Materials": [ "4-Dimethylaminobenzaldehyde", "Methyl 2-bromoacetate", "4-Chloro-6,7-dimethoxyquinazoline", "Dimethyl malonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-Dimethylaminobenzaldehyde with methyl 2-bromoacetate in the presence of sodium hydroxide and ethanol to form 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one.", "Step 2: Reaction of 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one with 4-chloro-6,7-dimethoxyquinazoline in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline.", "Step 3: Alkylation of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline with dimethyl malonate in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide.", "Step 4: Hydrolysis of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide with hydrochloric acid to form Afatinib.", "Step 5: Formation of Afatinib dimaleate by reacting Afatinib with maleic acid in the presence of ethanol." ] } | |

CAS 编号 |

850140-73-7 |

分子式 |

C28H29ClFN5O7 |

分子量 |

602.0 g/mol |

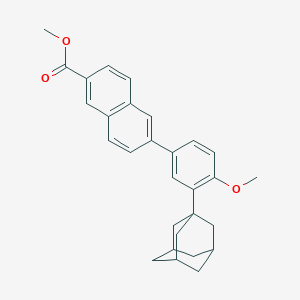

IUPAC 名称 |

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |

InChI 键 |

LIENDGDDWJRJLO-WFFUCRSMSA-N |

手性 SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |

SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |

外观 |

Solid Powder |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Afatinib Dimaleate?

A1: Afatinib Dimaleate is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.

Q2: What is the chemical structure of Afatinib Dimaleate?

A2: Afatinib Dimaleate is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.

Q3: Are there different crystalline forms of Afatinib Dimaleate? What are their characteristics?

A3: Yes, research has identified several crystalline forms of Afatinib Dimaleate, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.

Q4: How is the purity of Afatinib Dimaleate ensured during the manufacturing process?

A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure Afatinib Dimaleate. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Q5: What are the pharmacokinetic properties of Afatinib Dimaleate?

A5: Studies in healthy Chinese volunteers have demonstrated that Afatinib Dimaleate exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.

Q6: How does Afatinib Dimaleate compare to other EGFR inhibitors in terms of efficacy?

A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of Afatinib Dimaleate compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.

Q7: Are there any known resistance mechanisms to Afatinib Dimaleate?

A7: While Afatinib Dimaleate demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.

Q8: What analytical methods are employed to characterize and quantify Afatinib Dimaleate?

A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify Afatinib Dimaleate in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.

Q9: What are the stability characteristics of Afatinib Dimaleate?

A9: The stability of Afatinib Dimaleate is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]

Q10: Are there any strategies to enhance the solubility or bioavailability of Afatinib Dimaleate?

A10: The development of amorphous forms of Afatinib Dimaleate aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.

Q11: What is the role of computational chemistry in understanding Afatinib Dimaleate?

A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between Afatinib Dimaleate and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.

Q12: What are the potential degradation products of Afatinib Dimaleate, and how are they identified?

A12: Understanding the degradation pathways of Afatinib Dimaleate is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []

Q13: How does the cost of Afatinib Dimaleate compare to other oral cancer drugs?

A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including Afatinib Dimaleate, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.

Q14: What are the guidelines for the development and approval of generic versions of Afatinib Dimaleate?

A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like Afatinib Dimaleate. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.

Q15: What is the role of metformin in combination with Afatinib Dimaleate in treating lung adenocarcinoma?

A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including Afatinib Dimaleate. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

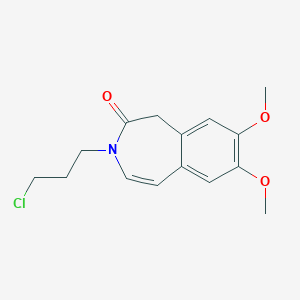

![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)

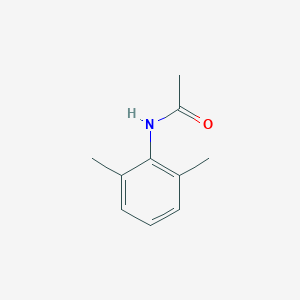

![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)